Carbomer 941
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Overview
Description
Preparation Methods
Carbomer 941 is synthesized through the polymerization of acrylic acid in the presence of a cross-linking agent, typically allyl ethers of pentaerythritol . The polymerization process is usually carried out in a solvent such as ethyl acetate or cyclohexane . Industrial production methods involve the use of high-shear mixing to ensure uniform dispersion of the polymer particles .
Chemical Reactions Analysis
Carbomer 941 undergoes several types of chemical reactions, including:
Scientific Research Applications
Carbomer 941 has a wide range of applications in scientific research, including:
Chemistry: Used as a thickening agent in various formulations.
Biology: Employed in the preparation of hydrogels for cell culture studies.
Medicine: Utilized in drug delivery systems to control the release of active pharmaceutical ingredients.
Industry: Applied in the formulation of personal care products such as lotions, shampoos, and gels.
Mechanism of Action
The mechanism of action of Carbomer 941 involves its ability to absorb and retain water, swelling up to 1,000 times its original volume . This property allows it to act as a thickening and stabilizing agent in various formulations. Additionally, this compound can form hydrogen bonds with hydroxyl groups, further enhancing its thickening capabilities.
Comparison with Similar Compounds
Carbomer 941 is often compared with other carbomers such as Carbomer 940 and Carbomer 934. While all these compounds share similar properties, this compound is unique in its molecular weight and cross-linking density . This makes it particularly effective in applications requiring high viscosity and stability .
Similar Compounds
- Carbomer 940
- Carbomer 934
- Carbomer 1342
This compound stands out due to its specific cross-linking with allyl ethers of pentaerythritol, which provides unique rheological properties .
Properties
IUPAC Name |
2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTIXNMXDLQEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9062-04-8 |
Source
|
Record name | Carbomer 941 [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbomer 941 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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